molecular formula C9H18ClN B2522707 1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride CAS No. 2137780-79-9

1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride

Cat. No.: B2522707
CAS No.: 2137780-79-9
M. Wt: 175.7
InChI Key: CQBVOTVDRUUBHL-UHFFFAOYSA-N
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Description

1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride is a chemical compound with the molecular formula C9H17N·HCl. It is a derivative of cyclohexene, featuring three methyl groups and an amine group. This compound is typically found in a hydrochloride salt form, which enhances its stability and solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride can be achieved through several methods. One common approach involves the alkylation of cyclohexene derivatives followed by amination. The reaction conditions often include the use of catalysts such as palladium or nickel to facilitate the hydrogenation process. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclohexene derivatives, amides, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions, influencing the activity of these targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

1,3,4-trimethylcyclohex-3-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-7-4-5-9(3,10)6-8(7)2;/h4-6,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBVOTVDRUUBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1)(C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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